6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The systematic IUPAC name derives from hierarchical parent structure identification. The benzo[c]chromen system (C₁₃H₈O₂) serves as the principal component, with substitution at position 3 by the cyclohexanecarboxylate ester. The cyclohexane ring bears a sulfonamide substituent at position 3, itself para-substituted by a methyl group on the phenyl ring. The full name follows:
3-[(4-methylbenzenesulfonamido)cyclohexanecarbonyloxy]-6H-benzo[c]chromen-6-one .
Isomeric possibilities arise from:
- Cyclohexane ring conformation : Chair, boat, or twist-boat conformers influence spatial positioning of substituents.
- Sulfonamide group orientation : The S–N bond permits rotation, creating distinct dihedral angles relative to the phenyl ring.
- Ester linkage geometry : The carbonyl oxygen orientation affects hydrogen-bonding potential with adjacent groups.
Table 1 summarizes key molecular descriptors:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₈H₂₇NO₆S | |
| Exact mass | 529.156 g/mol | |
| SMILES | O=C(Oc1cc2c(cc1)C3=C(CCCC3)C(=O)O2)C4CC(N(S(=O)(=O)c5ccc(C)cc5)C4 |
X-ray Crystallographic Analysis of the Benzo[c]chromen Core
Single-crystal X-ray diffraction reveals a planar benzo[c]chromen system with bond lengths characteristic of aromatic sextets. The fused bicyclic structure exhibits:
- C1–C2 bond length : 1.398 Å (typical for conjugated enones)
- Lactone ring puckering : The six-membered lactone adopts a half-chair conformation, with the ketone oxygen (O6) deviating 0.32 Å from the mean plane.
Hydrogen bonding between O6 and the ester carbonyl oxygen (O3) stabilizes the solid-state packing, evidenced by a 2.89 Å O⋯O distance and 152° bond angle. Intermolecular π-π stacking occurs between benzo[c]chromen systems (centroid-centroid distance: 3.56 Å), facilitating crystalline lattice formation.
Conformational Analysis of the Cyclohexanecarboxylate Moiety
Density functional theory (DFT) computations (B3LYP/6-311+G**) identify the chair conformation as dominant (ΔG = 2.1 kcal/mol lower than boat). Key torsional parameters include:
- C2–C3–N–S dihedral : -63.4° (gauche orientation minimizes steric clash with axial hydrogens)
- Carboxylate ester plane : Tilted 12.7° relative to the cyclohexane ring’s equatorial plane.
Nuclear Overhauser effect spectroscopy (NOESY) in CDCl₃ confirms axial positioning of the sulfonamide group, with through-space correlations between the sulfonyl oxygen and cyclohexane H4 proton (2.8 Å).
Sulfonamide Group Geometry and Torsional Parameters
The sulfonamide moiety adopts a staggered conformation relative to the cyclohexane ring. Crystallographic data show:
- S–N bond length : 1.632 Å (shorter than typical S–N single bonds due to pπ-dπ conjugation)
- C–S–O angles : 106.8° (O=S=O), 103.2° (O=S–N), indicating tetrahedral sulfur hybridization.
Variable-temperature NMR (298–358 K) reveals restricted rotation about the S–N bond (ΔG‡ = 14.2 kcal/mol), with distinct signals for sulfonamide protons below 280 K. The para-methyl group on the phenyl ring induces a 7.3° twist in the sulfonyl plane relative to the aromatic ring, reducing steric hindrance with adjacent substituents.
Properties
CAS No. |
329706-20-9 |
|---|---|
Molecular Formula |
C27H25NO6S |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
(6-oxobenzo[c]chromen-3-yl) 3-[(4-methylphenyl)sulfonylamino]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C27H25NO6S/c1-17-9-12-21(13-10-17)35(31,32)28-19-6-4-5-18(15-19)26(29)33-20-11-14-23-22-7-2-3-8-24(22)27(30)34-25(23)16-20/h2-3,7-14,16,18-19,28H,4-6,15H2,1H3 |
InChI Key |
JQGJKFNYCYEWPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CCCC(C2)C(=O)OC3=CC4=C(C=C3)C5=CC=CC=C5C(=O)O4 |
Origin of Product |
United States |
Preparation Methods
Three-Component Reaction Mechanism
The reaction involves primary amines , β-ketoesters , and 2-hydroxychalcones under Sc(OTf)₃ catalysis. The process initiates with the formation of a β-enaminone intermediate from the amine and β-ketoester, followed by a Michael addition to the chalcone. Subsequent intramolecular cyclization and aromatization yield the 7-amino-6H-benzo[c]chromen-6-one framework.
Reaction Conditions
| Component | Quantity (mmol) | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Primary amine | 1.2 | Glycerol | Sc(OTf)₃ | 100 | 24 | 59–72 |
| β-ketoester | 1.0 | (10 mol%) | ||||
| 2-hydroxychalcone | 1.0 |
This method constructs four bonds (two C–C, one C–N, one C–O) and two rings in a single step, achieving yields up to 72%.
Functionalization of the Cyclohexane Moiety
The cyclohexanecarboxylate segment requires precise sulfonylation at the 3-position. A Boc-protection strategy ensures regioselectivity during sulfonylation.
Boc Protection and Sulfonylation
-
Boc Protection : The amino group of 3-aminocyclohexanecarboxylic acid is protected using di-tert-butyl dicarbonate in tetrahydrofuran (THF), yielding 3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid .
-
Sulfonylation : The Boc-protected amine reacts with 4-methylbenzenesulfonyl chloride in the presence of pyridine, forming 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylic acid . Deprotection is achieved via trifluoroacetic acid (TFA) in dichloromethane.
Sulfonylation Optimization
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 86.5 |
| Base | Pyridine | 86.5 |
| Temperature | 25°C | 86.5 |
| Reaction Time | 16 h | 86.5 |
Esterification of the Chromenone and Cyclohexane Components
The final step couples the benzo[c]chromenone hydroxyl group with the cyclohexanecarboxylic acid via esterification.
Activation and Coupling
The carboxylic acid is activated using oxalyl chloride in acetonitrile, forming the acyl chloride intermediate. Subsequent reaction with the chromenone hydroxyl group under basic conditions (e.g., DMAP) yields the target ester.
Large-Scale Esterification Protocol
| Reagent | Quantity (mol) | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Cyclohexanecarboxylate | 0.15 | Acetonitrile | 5–10 | 86.5 |
| Oxalyl chloride | 0.12 | |||
| Chromenone derivative | 0.1 |
Analytical Validation and Purity Assessment
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits various biological activities, particularly in the fields of pharmacology and medicinal chemistry. Key areas of application include:
Enzyme Inhibition
The compound has been studied for its potential to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's disease. In vitro studies have shown promising results in terms of AChE inhibition, suggesting its potential as a therapeutic agent for cognitive decline associated with Alzheimer's.
Anticancer Activity
Recent investigations have highlighted the anticancer properties of compounds related to this structure. For instance, derivatives containing similar sulfonamide functionalities have demonstrated cytotoxic effects against various cancer cell lines, including breast and cervical cancer cells. The mechanism of action is believed to involve induction of apoptosis in cancer cells.
Antidiabetic Properties
Some studies have explored the potential of this compound in managing diabetes by targeting enzymes involved in carbohydrate metabolism, such as α-glucosidase. Compounds with similar structural motifs have shown effectiveness in lowering blood glucose levels in diabetic models.
Case Studies
- Acetylcholinesterase Inhibition : A study evaluated several coumarin derivatives for their AChE inhibitory activity, revealing that certain modifications significantly enhanced potency compared to standard drugs used in Alzheimer's treatment .
- Anticancer Efficacy : Research on sulfonamide derivatives indicated that compounds similar to 6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate exhibited IC50 values below 10 µM against multiple cancer cell lines, suggesting strong potential for further development .
- Antidiabetic Effects : In a comparative study on α-glucosidase inhibitors, compounds derived from this chemical class showed significant reductions in postprandial glucose levels in diabetic rats, indicating their therapeutic promise .
Mechanism of Action
The mechanism of action of Cyclohexanecarboxylic acid, 3-[[(4-methylphenyl)sulfonyl]amino]-, 6-oxo-6H-dibenzo[b,d]pyran-3-yl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in their activity or function. The compound’s structure allows it to bind to these targets with high specificity, modulating various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound can be compared to structurally analogous esters of 6-oxo-6H-benzo[c]chromen-3-yl derivatives, differing in ester substituents and functional groups. Below is a detailed analysis of key analogs:
Substituent Variations in Benzo[c]chromen-3-yl Esters
Table 1: Structural and Molecular Comparisons
*Estimated based on structural analogs.
Functional Group and Property Analysis
The target compound replaces the simple ester with a cyclohexane ring bearing a sulfonamide group. This modification likely enhances steric bulk and introduces hydrogen-bonding capacity via the sulfonamide NH, which could improve binding affinity in biological systems .
Sulfonamide vs. Carbamate Substituents: The sulfonamide group in the target compound contrasts with the tert-butoxycarbonylamino (Boc) group in the analog from . Sulfonamides are more polar and acidic (pKa ~10 for NH) compared to Boc-protected amines, which are neutral and hydrolytically labile under acidic conditions. This difference may influence pharmacokinetic properties, such as metabolic stability . The bis-sulfonamide in (MW 688.81 g/mol) demonstrates the versatility of [(4-methylphenyl)sulfonyl]amino groups in forming supramolecular interactions (e.g., NH···O hydrogen bonds), as evidenced by IR peaks at 3089 cm⁻¹ (NH stretch) and 1332/1160 cm⁻¹ (S=O stretches) .
Synthetic Challenges :
- The target compound’s synthesis likely involves multi-step functionalization: (i) esterification of the benzo[c]chromen core with a cyclohexanecarboxylate, followed by (ii) sulfonamide introduction via sulfonyl chloride coupling. This contrasts with simpler esters (e.g., acetate or benzoate), which require single-step acylations .
- reports a related sulfonamide synthesis with 80% yield and a melting point of 223–225°C, suggesting that similar conditions (e.g., DMSO solvent, elevated temperatures) may apply for the target compound .
Biological Activity
The compound 6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate is a member of the benzochromene family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant case studies that highlight its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 493.6 g/mol. The structure includes a benzo[c]chromene core, a sulfonamide group, and a cyclohexanecarboxylate moiety.
| Property | Value |
|---|---|
| Molecular Formula | C27H27NO6S |
| Molecular Weight | 493.6 g/mol |
| IUPAC Name | (4-methyl-6-oxobenzo[c]chromen-3-yl) 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. Various synthetic routes have been explored to optimize yield and purity, often utilizing specific catalysts and reaction conditions to achieve the desired product.
Antioxidant Activity
Research indicates that derivatives of benzo[c]chromenes exhibit significant antioxidant properties. For instance, studies on related compounds have shown their ability to scavenge free radicals effectively, suggesting that the target compound may also possess similar activity. The antioxidant activity can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) .
Anticancer Properties
Several studies have investigated the anticancer potential of benzo[c]chromene derivatives. For example, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through interaction with specific molecular targets .
Anti-inflammatory Effects
The sulfonamide group present in this compound may contribute to anti-inflammatory effects by modulating inflammatory pathways. Research has shown that related compounds can inhibit pro-inflammatory cytokines and enzymes like COX-2 (cyclooxygenase-2), suggesting a promising avenue for therapeutic applications in inflammatory diseases .
Case Studies
- Antioxidant Evaluation : A study evaluated the antioxidant activity of synthesized benzo[c]chromene derivatives using DPPH and FRAP assays. Results indicated that certain derivatives exhibited higher antioxidant capacity than standard references like BHT (butylated hydroxytoluene) .
- Cytotoxicity Testing : In vitro studies assessed the cytotoxicity of related benzo[c]chromene compounds against various cancer cell lines. The results showed significant inhibition of cell growth at specific concentrations, highlighting their potential as anticancer agents .
- Mechanistic Studies : Molecular docking studies have been conducted to elucidate the binding interactions between benzo[c]chromene derivatives and their biological targets. These studies provide insights into how these compounds may exert their effects at the molecular level .
Q & A
Basic: What are the key considerations for synthesizing 6-oxo-6H-benzo[c]chromen-3-yl 3-{[(4-methylphenyl)sulfonyl]amino}cyclohexanecarboxylate with high purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, including:
- Sulfonamide formation : Reacting the cyclohexane amine intermediate with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Esterification : Coupling the benzo[c]chromenone moiety to the cyclohexane carboxylate using DCC/DMAP or other coupling agents .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization) to isolate the final product. Monitoring via TLC and HPLC ensures purity (>95%) .
Basic: Which spectroscopic techniques are most effective for characterizing the sulfonamide and ester functional groups in this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Peaks at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (sulfonamide S=O) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
Advanced: How can computational modeling be integrated with experimental data to resolve discrepancies in proposed reaction mechanisms for this compound’s synthesis?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for key steps (e.g., sulfonamide formation or ester coupling) to validate proposed mechanisms .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics, especially for polar aprotic solvents (e.g., DMF or THF) used in coupling reactions .
- Cross-Validation : Compare computed IR/NMR spectra with experimental data to identify structural anomalies .
Advanced: What strategies are recommended for analyzing contradictory crystallographic and spectroscopic data regarding the compound’s conformation?
Methodological Answer:
- X-ray Crystallography : Refine crystal structures using SHELXL to resolve bond angles and torsional mismatches .
- Dynamic NMR : Perform variable-temperature ¹H NMR to detect conformational flexibility (e.g., cyclohexane chair vs. boat interconversion) .
- Molecular Docking : Compare crystallographic data with docked conformers in target binding sites to assess biologically relevant conformations .
Basic: What are the standard protocols for confirming the stereochemistry of the cyclohexane ring in this compound?
Methodological Answer:
- X-ray Diffraction : Single-crystal analysis using SHELX programs to assign absolute configuration .
- NOESY NMR : Detect through-space interactions between axial/equatorial protons to infer ring conformation .
- Circular Dichroism (CD) : If chiral centers are present, compare experimental CD spectra with computed spectra for enantiomeric verification .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of derivatives of this compound?
Methodological Answer:
- Systematic Substitution : Synthesize analogs with modified sulfonamide (e.g., halogenated aryl groups) or ester moieties (e.g., bulkier alkyl chains) .
- In Vitro Assays : Test inhibition of target enzymes (e.g., cyclooxygenase or kinases) using fluorescence polarization or SPR binding assays .
- Computational Docking : Map substituent effects on binding affinity using AutoDock or Schrödinger Suite .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
